molecular formula C13H14N4OS B6077436 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone

2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone

Cat. No. B6077436
M. Wt: 274.34 g/mol
InChI Key: BABXXQCWMQTFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone, also known as DPT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPT-1 is a small molecule inhibitor of dihydrofolate reductase (DHFR), which is an essential enzyme involved in the synthesis of DNA and RNA.

Mechanism of Action

The mechanism of action of 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone involves its inhibition of DHFR. DHFR is an enzyme that is essential for the synthesis of DNA and RNA. It catalyzes the conversion of dihydrofolate to tetrahydrofolate, which is required for the synthesis of thymidine and purines. This compound binds to the active site of DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate. This inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn leads to a depletion of thymidine and purines. This depletion of essential nucleotides leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective against bacterial infections, such as MRSA. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of bacterial cells by depleting essential nucleotides.

Advantages and Limitations for Lab Experiments

2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in a laboratory setting. It has been shown to be effective against a variety of cancer cell lines and bacterial infections. However, there are also limitations to its use in lab experiments. This compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, this compound may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone. One area of research could focus on the optimization of its chemical structure to improve its potency and selectivity. Another area of research could focus on the development of this compound analogs that have improved pharmacokinetic properties. Additionally, further studies are needed to understand the toxicity and pharmacokinetics of this compound in vivo. Finally, studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents or antibiotics.

Synthesis Methods

The synthesis of 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone involves a series of chemical reactions that can be carried out in a laboratory setting. The starting materials for the synthesis are 4-methylbenzaldehyde and 4,6-diamino-2-mercaptopyrimidine. These two compounds are reacted together in the presence of a catalyst to form the intermediate 2-(4-methylphenyl)-4,6-diamino-2-thiopyrimidine. This intermediate is then reacted with ethyl chloroacetate to yield the final product, this compound.

Scientific Research Applications

2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of DHFR, which is an enzyme that is essential for the synthesis of DNA and RNA. Inhibition of DHFR has been used as a therapeutic strategy for the treatment of cancer, bacterial infections, and other diseases. This compound has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective against bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-2-4-9(5-3-8)10(18)7-19-13-16-11(14)6-12(15)17-13/h2-6H,7H2,1H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABXXQCWMQTFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.